N-Hpp-asp-lys-azb-thr-NH2

説明

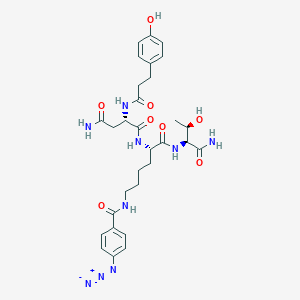

“N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” is a complex synthetic peptide This compound is characterized by the presence of multiple functional groups, including hydroxyphenyl, azidobenzoyl, and threoninamide moieties

特性

CAS番号 |

102604-64-8 |

|---|---|

分子式 |

C30H39N9O8 |

分子量 |

653.7 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]butanediamide |

InChI |

InChI=1S/C30H39N9O8/c1-17(40)26(27(32)44)37-29(46)22(4-2-3-15-34-28(45)19-8-10-20(11-9-19)38-39-33)36-30(47)23(16-24(31)42)35-25(43)14-7-18-5-12-21(41)13-6-18/h5-6,8-13,17,22-23,26,40-41H,2-4,7,14-16H2,1H3,(H2,31,42)(H2,32,44)(H,34,45)(H,35,43)(H,36,47)(H,37,46)/t17-,22+,23+,26+/m1/s1 |

InChIキー |

BRYYHCYDDZMVNH-GAVSWZITSA-N |

SMILES |

CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |

異性体SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)[C@H](CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |

正規SMILES |

CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |

他のCAS番号 |

102604-64-8 |

配列 |

YNXT |

同義語 |

N(alpha)-3-(4-hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide N-HPP-Asp-Lys-AzB-Thr-NH2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.

Deprotection: Removing protecting groups from amino acids to allow for further coupling.

Cleavage from Resin: Using TFA to cleave the peptide from the resin and remove side-chain protecting groups.

Industrial Production Methods

Industrial production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used for purification, ensuring high purity and yield.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: Azido groups can be reduced to amines.

Substitution: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or Staudinger reduction.

Substitution: Copper(I) catalysts for click chemistry.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines.

Substitution: Triazoles from click reactions.

科学的研究の応用

Chemistry

Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.

Click Chemistry: Utilized in bioconjugation and labeling studies.

Biology

Protein-Protein Interactions: Studied for its ability to mimic natural peptides and interact with proteins.

Cell Penetration: Investigated for its potential to penetrate cell membranes and deliver therapeutic agents.

Medicine

Drug Development: Explored as a potential therapeutic peptide for targeting specific diseases.

Diagnostics: Used in the development of diagnostic assays and imaging agents.

Industry

Biotechnology: Applied in the production of bioconjugates and functionalized peptides for various applications.

作用機序

The mechanism of action of “N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the azido group can be used for bioconjugation, allowing the compound to be linked to other molecules or surfaces. The peptide backbone provides structural stability and specificity for binding to target proteins.

類似化合物との比較

Similar Compounds

N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-threoninamide: Lacks the azido group, making it less versatile for bioconjugation.

N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-benzoyl)threoninamide: Contains a benzoyl group instead of an azidobenzoyl group, affecting its reactivity.

Uniqueness

“N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” is unique due to the presence of the azido group, which allows for versatile bioconjugation reactions. This makes it particularly useful in applications requiring the attachment of the peptide to other molecules or surfaces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。